3-Amino-N-prop-2-ynylpropanamide;hydrochloride
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Overview
Description
3-Amino-N-prop-2-ynylpropanamide;hydrochloride is a chemical compound with the molecular formula C6H10ClN2O. It is a derivative of propanamide and contains an amino group and a prop-2-ynyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-prop-2-ynylpropanamide;hydrochloride typically involves the reaction of propargylamine with acrylonitrile, followed by hydrogenation and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a palladium catalyst for the hydrogenation step and an acidic medium for the final step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-prop-2-ynylpropanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-N-prop-2-ynylpropanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-N-prop-2-ynylpropanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(propan-2-yl)propanamide;hydrochloride
- 3-Amino-N-(propan-2-yl)propanamide
Uniqueness
3-Amino-N-prop-2-ynylpropanamide;hydrochloride is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Biological Activity
Overview
3-Amino-N-prop-2-ynylpropanamide hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
3-Amino-N-prop-2-ynylpropanamide hydrochloride is characterized by its amine group and propargyl substituent, which influence its reactivity and interaction with biological systems. The molecular structure allows for potential interactions with various biomolecules, making it a candidate for further pharmacological studies.
Anticancer Properties
Research has indicated that compounds similar to 3-Amino-N-prop-2-ynylpropanamide hydrochloride exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of similar compounds, demonstrating that modifications in side chains can enhance selectivity and potency against melanoma and prostate cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound 1 | B16-F1 (Melanoma) | 3.9 | High |
Compound 2 | A375 (Melanoma) | 2.1 | Moderate |
Compound 3 | DU 145 (Prostate) | 18.9 | Low |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of propargyl amides show promising antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values suggesting effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
Table 2: Antimicrobial Activity of Propargyl Amides
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Candida albicans | 16.69 |
The biological activity of 3-Amino-N-prop-2-ynylpropanamide hydrochloride is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to alterations in various biochemical pathways, contributing to its anticancer and antimicrobial effects.
Case Studies
- Anticancer Efficacy : A study involving the evaluation of similar compounds demonstrated that certain modifications could significantly enhance their cytotoxicity against cancer cell lines, suggesting a pathway for developing more effective therapeutic agents.
- Antimicrobial Evaluation : In vitro tests have shown that derivatives exhibit varying degrees of antibacterial activity, particularly against resistant strains, indicating potential for clinical applications in treating infections.
Properties
IUPAC Name |
3-amino-N-prop-2-ynylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-2-5-8-6(9)3-4-7;/h1H,3-5,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSQSCJFJHITIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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